molecular formula C30H36N10 B584461 2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin CAS No. 1797130-62-1

2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin

Cat. No. B584461
CAS RN: 1797130-62-1
M. Wt: 536.688
InChI Key: BQEOFXZCJHJURJ-UHFFFAOYSA-N
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Description

2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin, also known as 2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin, is a useful research compound. Its molecular formula is C30H36N10 and its molecular weight is 536.688. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the coupling of two 5-(1H-1,2,4-triazol-1-yl)methyl-1H-indole molecules via a 2,2'-bi(1H-indole) linker. The resulting intermediate is then reacted with N,N-dimethylethanamine to obtain the final compound.", "Starting Materials": [ "5-(1H-1,2,4-triazol-1-yl)methyl-1H-indole", "2,2'-bi(1H-indole)", "N,N-dimethylethanamine" ], "Reaction": [ "Step 1: Dissolve 5-(1H-1,2,4-triazol-1-yl)methyl-1H-indole and 2,2'-bi(1H-indole) in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the coupling is complete.", "Step 4: Purify the intermediate product by column chromatography.", "Step 5: Dissolve the intermediate product in a suitable solvent such as ethanol.", "Step 6: Add N,N-dimethylethanamine to the reaction mixture and stir at room temperature for several hours.", "Step 7: Purify the final product by column chromatography.", "Step 8: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

1797130-62-1

Product Name

2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin

Molecular Formula

C30H36N10

Molecular Weight

536.688

IUPAC Name

2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3

InChI Key

BQEOFXZCJHJURJ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C

synonyms

Rizatriptan 2,2-Dimer Impurity

Origin of Product

United States

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